molecular formula C14H17N3O2 B4939833 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide

Cat. No.: B4939833
M. Wt: 259.30 g/mol
InChI Key: CRWGXCDEZOGFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide, also known as EMPE, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the production of intracellular signaling molecules such as cyclic adenosine monophosphate (cAMP) and calcium ions, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, the reduction of anxiety-like behavior, and the attenuation of pain perception. These effects are believed to be mediated through the modulation of mGluR5 activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its potent and selective activity as a positive allosteric modulator of mGluR5. This allows for the precise modulation of the receptor's activity without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide and its potential use in various scientific research applications. One direction is the investigation of its effects on other physiological processes beyond those currently studied, such as addiction and depression. Another direction is the development of more potent and selective mGluR5 modulators based on the structure of this compound. Finally, the potential use of this compound in the development of novel therapeutics for various neurological and psychiatric disorders warrants further investigation.

Synthesis Methods

3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 4-pyridine ethylamine with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid. The resulting product is then subjected to further chemical reactions to obtain the final compound.

Scientific Research Applications

3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been found to exhibit potent activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, anxiety, and pain perception.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-12-13(10(3)19-17-12)14(18)16-9(2)11-5-7-15-8-6-11/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGXCDEZOGFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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